Chloroprene acts as the fundamental building block, or monomer, for the polymerization reaction that creates polychloroprene. This process involves linking numerous chloroprene molecules together to form long, chain-like structures, resulting in the elastomeric properties of neoprene [National Toxicology Program, "Report on Carcinogens, Fifteenth Edition - Chloroprene," ].
Neoprene's unique properties, such as its flexibility, chemical resistance, and flame retardancy, make it valuable for various scientific research applications. These include:
Chloroprene (2-chlorobuta-1,3-diene) is a colorless, volatile liquid with a pungent odor []. It is primarily used as a building block for the synthetic rubber polychloroprene, commonly known as neoprene []. Wallace Carothers, a pioneer in polymer chemistry, synthesized neoprene in the 1930s, revolutionizing various industries [].
Chloroprene's molecular structure (CH₂=CCl-CH=CH₂) contains several key features:
The most important chemical reaction involving chloroprene is its polymerization into polychloroprene (neoprene). This process typically involves free radical initiators, as shown in a simplified form []:
Chloroprene can also undergo various addition reactions across its double bonds, but these reactions are less relevant to its industrial uses [].
Chloroprene is a hazardous compound and requires careful handling in research settings. Here are some key safety concerns:
Flammable;Irritant;Health Hazard